Cas no 3715-41-1 (H-Gly-Tyr-NH2·HCl)

H-Gly-Tyr-NH2·HCl Chemical and Physical Properties
Names and Identifiers
-
- L-Tyrosinamide, glycyl-
- 2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
- H-Gly-Tyr-NH?·HCl
- H-GLY-TYR-NH2 · HCL
- CHEMBL378075
- DTXSID801314656
- Glycyl-tyrosinamide
- Gly-tyr-NH2
- 3715-41-1
- Glycyl-L-tyrosinamid
- (S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanamide
- (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
- NSC 524342
- glycyl-l-tyrosinamide
- GY-NH2
- SCHEMBL4386989
- Glycyltyrosinamide
- H-Gly-Tyr-NH2·HCl
-
- Inchi: InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16)
- InChI Key: VJXDBZDWOCSPNM-UHFFFAOYSA-N
- SMILES: NCC(NC(C(N)=O)CC1C=CC(O)=CC=1)=O
Computed Properties
- Exact Mass: 237.11145
- Monoisotopic Mass: 273.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 275
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118A^2
- XLogP3: -1.8
Experimental Properties
- Density: 1.31g/cm3
- Boiling Point: 619.1ºC at 760mmHg
- Flash Point: 328.2ºC
- Refractive Index: 1.604
- PSA: 118.44
- LogP: 0.65500
H-Gly-Tyr-NH2·HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H253065-2000mg |
H-Gly-Tyr-NH2·HCl |
3715-41-1 | 2g |
$ 1315.00 | 2022-06-04 | ||
TRC | H253065-500mg |
H-Gly-Tyr-NH2·HCl |
3715-41-1 | 500mg |
$ 495.00 | 2022-06-04 | ||
TRC | H253065-1000mg |
H-Gly-Tyr-NH2·HCl |
3715-41-1 | 1g |
$ 820.00 | 2022-06-04 |
H-Gly-Tyr-NH2·HCl Related Literature
-
2. Book reviews
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on H-Gly-Tyr-NH2·HCl
Recent Advances in the Study of H-Gly-Tyr-NH2·HCl (CAS: 3715-41-1) and Its Applications in Chemical Biology and Medicine
The dipeptide derivative H-Gly-Tyr-NH2·HCl (CAS: 3715-41-1) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, which consists of glycine and tyrosine residues with an amide terminus and hydrochloride salt, has been investigated for its role in peptide synthesis, drug development, and biochemical studies. The unique structural properties of H-Gly-Tyr-NH2·HCl make it a valuable building block for designing novel therapeutic agents and studying peptide-protein interactions.
Recent studies have focused on optimizing the synthesis of H-Gly-Tyr-NH2·HCl to improve yield and purity, which are critical for its application in high-throughput screening and drug discovery. Advanced techniques such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) have been employed to achieve higher efficiency and scalability. Researchers have also explored the use of green chemistry principles to minimize environmental impact during production, aligning with the growing demand for sustainable pharmaceutical manufacturing.
In the context of drug development, H-Gly-Tyr-NH2·HCl has shown promise as a precursor for bioactive peptides with potential therapeutic effects. For instance, studies have demonstrated its utility in the design of antimicrobial peptides (AMPs) and anti-inflammatory agents. The tyrosine residue in H-Gly-Tyr-NH2·HCl provides a phenolic hydroxyl group that can be modified to enhance binding affinity to target proteins, making it a versatile scaffold for medicinal chemistry applications.
Furthermore, the biochemical properties of H-Gly-Tyr-NH2·HCl have been investigated in relation to enzyme inhibition and signal transduction pathways. Recent findings suggest that this compound may modulate key enzymatic activities involved in metabolic disorders and neurodegenerative diseases. These insights open new avenues for exploring H-Gly-Tyr-NH2·HCl as a potential therapeutic or diagnostic tool in precision medicine.
In conclusion, H-Gly-Tyr-NH2·HCl (CAS: 3715-41-1) represents a compound of growing importance in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug discovery, with ongoing studies uncovering new therapeutic potentials. Future research should focus on elucidating its mechanisms of action and optimizing its pharmacological properties to fully harness its benefits in medicine.
3715-41-1 (H-Gly-Tyr-NH2·HCl) Related Products
- 19361-52-5(Ac-Phe-Tyr-NH2)
- 1948-71-6(N-Acetyl-L-tyrosine Amide)
- 1212452-81-7(rac-(1R,8S)-2,5-diazatricyclo6.2.1.0,2,7undecane dihydrochloride)
- 1171923-82-2(2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester)
- 2171706-45-7(methyl 3-amino-3-(oxolan-2-yl)butanoate)
- 1369533-83-4((S)-2-Chloroglutaric acid)
- 392293-67-3(4-chloro-N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2229096-62-0(3-(2-bromo-4-methylphenyl)-3-methylbutan-1-amine)
- 1251632-45-7(N-(2-methoxy-5-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide)
- 289717-57-3(2-(4-Chloro-Phenoxy)-5-Fluoro-Benzyl-Methyl-Amine)


